molecular formula C25H17NO4 B3136671 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid CAS No. 42178-86-9

4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid

Cat. No.: B3136671
CAS No.: 42178-86-9
M. Wt: 395.4 g/mol
InChI Key: XYDDXWFXEXENQS-UHFFFAOYSA-N
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Description

4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid is an organic compound featuring a central pyridine ring substituted at the 2 and 6 positions with phenyl rings, each bearing a carboxylic acid group at the para position. This arrangement creates a rigid, V-shaped molecule with multiple potential coordination sites for metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-phenylpyridine and 4-bromobenzoic acid.

    Suzuki Coupling Reaction: The 4-phenylpyridine undergoes a Suzuki coupling reaction with 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    Purification: The resulting product is purified using column chromatography to obtain the desired 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its rigid structure and ability to coordinate with metal ions.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its structural properties and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes with various metals, which can then participate in catalytic or other chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions used.

Comparison with Similar Compounds

    4,4’-(2,6-Pyrazinediyl)dibenzoic acid: Similar structure but with a pyrazine ring instead of a pyridine ring.

    4,4’-(4,4’-Bipyridine-2,6-diyl)dibenzoic acid: Contains a bipyridine unit, offering different coordination properties.

Uniqueness: 4,4’-(4-Phenylpyridine-2,6-diyl)dibenzoic acid is unique due to its rigid V-shaped structure and the presence of both nitrogen and oxygen atoms, which provide multiple coordination sites for metal ions. This makes it particularly useful in the formation of metal-organic frameworks and other coordination complexes, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)-4-phenylpyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c27-24(28)19-10-6-17(7-11-19)22-14-21(16-4-2-1-3-5-16)15-23(26-22)18-8-12-20(13-9-18)25(29)30/h1-15H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDDXWFXEXENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525798
Record name 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42178-86-9
Record name 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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